Piperidin-2-ylmethyl diethylcarbamate
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Overview
Description
Piperidin-2-ylmethyl diethylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperidin-2-ylmethyl diethylcarbamate, can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the photochemical conversion of dienes to bicyclic piperidinones, followed by reduction to piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-component reactions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield cyclic amines, including piperidines, in good to excellent yields . Additionally, continuous flow reactions and microwave irradiation techniques are employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .
Scientific Research Applications
Piperidin-2-ylmethyl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension, inflammation, and neurological disorders
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl diethylcarbamate involves its interaction with specific molecular targets. For instance, piperidine derivatives can act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidin-2-ylmethyl diethylcarbamate include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Biological Activity
Piperidin-2-ylmethyl diethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, relevant case studies, and comprehensive research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by its unique structure, which includes a piperidine ring substituted with a diethylcarbamate group. The chemical formula is C12H19N2O2, indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : Piperidine derivatives often modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzymatic Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease .
- Cell Cycle Modulation : Some studies suggest that derivatives can induce apoptosis and cell cycle arrest in cancer cells, demonstrating their potential as anticancer agents .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Research indicates that it exhibits:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is likely due to membrane disruption and inhibition of cell wall synthesis.
Pathogen Type | Activity Level |
---|---|
Gram-positive | Moderate to High |
Gram-negative | Moderate |
Fungi | Limited |
Anticancer Potential
Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For instance, research on related compounds has shown:
- Induction of Apoptosis : Compounds similar to this compound have been observed to trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at specific checkpoints, particularly in the S-phase .
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.5 | Apoptosis induction |
MCF7 | 0.8 | Cell cycle arrest |
A375 | 1.0 | Membrane disruption |
Case Studies
- Antimicrobial Assessment : A study evaluated the antibacterial efficacy of piperidine derivatives against strains like E. coli and S. aureus. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
- Cancer Research : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent for cancer treatment.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)15-9-10-7-5-6-8-12-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
MAXSIEUAVJCGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCC1CCCCN1 |
Origin of Product |
United States |
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